Rhodanine

Aldose reductase inhibition Diabetic complications Enzyme kinetics

Rhodanine (2-thioxothiazolidin-4-one, CAS 6913-23-1) is a sulfur- and nitrogen-containing five-membered heterocyclic compound recognized as a privileged scaffold in medicinal chemistry. It serves as a versatile core structure amenable to extensive modification at the C-5 and N-3 positions, enabling the generation of diverse compound libraries for drug discovery programs.

Molecular Formula C3H3NOS2
Molecular Weight 133.20 g/mol
CAS No. 6913-23-1
Cat. No. B6329024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodanine
CAS6913-23-1
Molecular FormulaC3H3NOS2
Molecular Weight133.20 g/mol
Structural Identifiers
SMILESC1C(=O)SC(N1)S
InChIInChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
InChIKeyKIWUVOGUEXMXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20 [ug/mL] (The mean of the results at pH 7.4)
Very soluble (NTP, 1992)
FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID
SLIGHTLY SOL IN WATER;  INSOL IN PETROLEUM ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Rhodanine (CAS 6913-23-1) Procurement Guide: Privileged Heterocyclic Scaffold for Medicinal Chemistry and Drug Discovery


Rhodanine (2-thioxothiazolidin-4-one, CAS 6913-23-1) is a sulfur- and nitrogen-containing five-membered heterocyclic compound recognized as a privileged scaffold in medicinal chemistry [1]. It serves as a versatile core structure amenable to extensive modification at the C-5 and N-3 positions, enabling the generation of diverse compound libraries for drug discovery programs [2]. Rhodanine-based compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidiabetic, and anti-inflammatory effects [3]. The compound is commercially available as a building block for synthetic chemistry and lead optimization studies.

Why Rhodanine (CAS 6913-23-1) Cannot Be Interchanged with Thiazolidinedione or Simple Analogs in Research Applications


Rhodanine cannot be substituted with its oxygen isostere 2,4-thiazolidinedione (TZD) or with simple rhodanine analogues without altering biological activity profiles, potency, or selectivity. The 2-thioxo group in rhodanine confers distinct electronic properties and hydrogen-bonding capabilities compared to the 2-oxo group in TZD, affecting target binding and pharmacokinetic behavior [1]. Direct comparative studies have demonstrated that simple rhodanine analogues exhibit markedly weaker inhibitory activity than structurally optimized rhodanine-based conjugates, with differences exceeding two orders of magnitude in IC50 values [2]. Furthermore, unmodified rhodanine has shown unique antiviral selectivity against echovirus 12 that is lost in the vast majority of its synthetic derivatives [3]. These findings underscore that procurement decisions must be guided by specific structural and biological requirements rather than class-based assumptions.

Rhodanine (CAS 6913-23-1) Quantitative Differentiation Evidence: Comparative Activity Data Against Key Biological Targets


Superior Aldose Reductase Inhibition: Rhodanine-Sulfonate Hybrids vs. Clinical Reference Drug Epalrestat

Rhodanine-sulfonate hybrid compounds demonstrate superior aldose reductase (ALR2) inhibition compared to the clinically approved reference drug epalrestat. This establishes the rhodanine scaffold as a viable platform for developing next-generation ALR2 inhibitors with improved potency [1].

Aldose reductase inhibition Diabetic complications Enzyme kinetics

Differential α-Glucosidase Inhibition: Rhodanine-Pyrazole Conjugates vs. Simple Rhodanine Analogues

Molecular hybrids incorporating rhodanine with pyrazole moieties exhibit significantly enhanced α-glucosidase inhibitory activity compared to simple rhodanine analogues, demonstrating the critical importance of structural elaboration beyond the core scaffold [1].

α-Glucosidase inhibition Antidiabetic Molecular hybrids

Selective Antiviral Activity: Unmodified Rhodanine vs. Synthetic Derivatives Against Echovirus 12

Unmodified rhodanine demonstrates unique and selective antiviral activity against echovirus 12 that is not recapitulated by the vast majority of its synthetic derivatives and analogues, highlighting the irreplaceable nature of the parent compound for specific virology applications [1].

Antiviral Echovirus 12 Selectivity index

Antifungal Efficacy Against Resistant Candida Strains: Rhodanine Derivatives vs. Fluconazole

Rhodanine-based derivatives demonstrate meaningful antifungal activity against amphotericin B-resistant Candida albicans strains, a profile distinct from established azole antifungals such as fluconazole, supporting the scaffold's utility in addressing drug-resistant fungal infections [1].

Antifungal Drug resistance Candida albicans

Broad-Spectrum Antimicrobial Activity: Rhodanine vs. Thiazolidinedione Scaffolds

Rhodanine and thiazolidinedione (TZD) scaffolds can be directly compared for antimicrobial applications. A green synthesis study evaluating both scaffolds with identical heteroaromatic substituents demonstrated that the rhodanine-based compound (10b) exhibited a distinct MIC range of 0.5-16 μg/mL across multiple microbial strains [1].

Antimicrobial MIC comparison Scaffold differentiation

Chitinolytic Enzyme Inhibition: Balancing Potency and Solubility via Rhodanine Design

Rhodanine analogues demonstrate quantifiable trade-offs between enzyme inhibition potency and aqueous solubility in insect chitinase (Of ChtI) targeting. Compounds with strong π-stacking conjugate planes exhibit superior enzyme inhibition (lower Ki) but reduced solubility, while optimized analogues achieve both high aqueous solubility and maintained potency [1].

Insecticidal Chitinase inhibition Structure-activity optimization

Rhodanine (CAS 6913-23-1) Research and Industrial Application Scenarios Based on Quantitative Evidence


Diabetic Complication Drug Discovery: Aldose Reductase Inhibitor Development

Researchers developing next-generation aldose reductase (ALR2) inhibitors for diabetic complications should prioritize rhodanine-based scaffolds. Evidence demonstrates that rhodanine-sulfonate hybrids achieve Ki values of 0.43-0.48 μM, representing a 2-fold potency improvement over the clinically approved reference drug epalrestat (Ki = 0.98 μM) in direct comparative assays [1]. This quantitative advantage supports selecting rhodanine (CAS 6913-23-1) as the core building block for ALR2-targeted medicinal chemistry programs.

Antidiabetic Lead Optimization: α-Glucosidase and α-Amylase Screening

Medicinal chemists pursuing α-glucosidase inhibitors for type 2 diabetes should consider rhodanine-pyrazole molecular hybrids. Direct head-to-head comparison reveals that elaborated rhodanine conjugates achieve IC50 values as low as 2.259 × 10^-6 mol/L—up to 135-fold more potent than simple rhodanine analogues (IC50 = 3.056 × 10^-4 to 9.494 × 10^-4 mol/L) [1]. For α-amylase targeting, rhodanine-benzamides exhibit IC50 values of 11.01-56.04 μM, with top compounds approaching the potency of standard acarbose (IC50 = 9.08 ± 0.07 μM) [2]. This evidence supports rhodanine as a versatile core for antidiabetic drug discovery.

Antiviral Screening: Echovirus 12 Mechanism Studies

Virology researchers investigating echovirus 12 should procure unmodified rhodanine (CAS 6913-23-1) rather than derivatives. A seminal study demonstrated that among 18 synthesized rhodanine derivatives and analogues, all were considerably less active or completely inactive against echovirus 12 compared to the parent compound, with some derivatives exhibiting increased host cell toxicity [1]. This unique activity profile makes the parent compound essential for echovirus 12 research applications.

Antifungal Development: Drug-Resistant Candida albicans

Researchers addressing antifungal drug resistance should evaluate rhodanine-based scaffolds. Rhodanine derivatives containing pyridine moieties demonstrate MIC values of 0.39-3.12 μg/mL against amphotericin B-resistant Candida albicans strains, with maintained activity where alternative therapeutics may fail [1]. This evidence positions rhodanine derivatives as valuable leads for programs targeting drug-resistant fungal pathogens.

Quote Request

Request a Quote for Rhodanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.